molecular formula C12H18BrNO B8561972 N-Adamantan-1-yl-2-bromo-acetamide

N-Adamantan-1-yl-2-bromo-acetamide

Cat. No.: B8561972
M. Wt: 272.18 g/mol
InChI Key: PRIHBWFFGUPPOR-UHFFFAOYSA-N
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Description

N-Adamantan-1-yl-2-bromo-acetamide is an organic compound featuring an adamantane core structure Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adamantan-1-yl-2-bromo-acetamide typically involves the reaction of 1-adamantylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 1-adamantylamine and bromoacetyl bromide.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Procedure: 1-adamantylamine is dissolved in dichloromethane, and bromoacetyl bromide is added dropwise with stirring. Triethylamine is then added to neutralize the hydrogen bromide formed. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of 1-adamantylamine and bromoacetyl bromide are handled in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.

    Purification: The product is purified using industrial-scale recrystallization or chromatography techniques to ensure high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-Adamantan-1-yl-2-bromo-acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form N-(1-adamantyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic media.

Major Products

    N-(1-Adamantyl)-2-aminoacetamide: Formed by reduction.

    N-(1-Adamantyl)-2-azidoacetamide: Formed by nucleophilic substitution with sodium azide.

    N-(1-Adamantyl)-2-carboxylic acid: Formed by oxidation.

Scientific Research Applications

N-Adamantan-1-yl-2-bromo-acetamide has diverse applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to modify biological targets.

    Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetamide group.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-Adamantan-1-yl-2-bromo-acetamide involves the reactivity of the bromoacetamide group. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in enzyme inhibition, where the compound can modify active site residues, leading to the inhibition of enzyme activity. The adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(1-Adamantyl)-2-iodoacetamide: Contains an iodine atom, making it more reactive than the bromo derivative.

    N-(1-Adamantyl)-2-fluoroacetamide: Features a fluorine atom, which is less reactive but more stable.

Uniqueness

N-Adamantan-1-yl-2-bromo-acetamide is unique due to the balance between reactivity and stability provided by the bromine atom. It is more reactive than the chloro and fluoro derivatives, making it suitable for applications requiring efficient nucleophilic substitution. it is less reactive than the iodo derivative, providing a balance that is advantageous in controlled chemical reactions.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-(1-adamantyl)-2-bromoacetamide

InChI

InChI=1S/C12H18BrNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15)

InChI Key

PRIHBWFFGUPPOR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an anhydrous toluene solution (25 ml) at 0° C. containing 1-adamantanamine (4.445 g, 29.39 mmol) and triethylamine (4.92 ml, 35.27 mmol) under a nitrogen atmosphere was added dropwise with strirring a solution of bromoacetyl bromide (2.56 ml, 29.39 mmol in 10 ml of toluene). The solution was warmed to ambient temperature and stirred for 2.5 hours. The triethylamine (TEA) salts were filtered and washed with toluene. The filtrate was extracted with 1 M HCl and brine, dried (Na2SO4) and concentrated in vacuo to yield 5.74 g (71%) of the title compound as a light brown solid which was crystallized from ether/hexane.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
4.445 g
Type
reactant
Reaction Step Two
Quantity
4.92 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
71%

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